1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine
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Description
Molecular Structure Analysis
The linear formula of “1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine” is C23H30N4O4S2 . The CAS Number is 306956-40-1 . The molecular weight is 490.648 .Physical And Chemical Properties Analysis
The linear formula of “this compound” is C23H30N4O4S2 . The CAS Number is 306956-40-1 . The molecular weight is 490.648 .Scientific Research Applications
Cancer Cell Proliferation Inhibition
Research on derivatives of piperazine, such as 1-benzhydryl-sulfonyl-piperazine, has shown promise in inhibiting the proliferation of MDA-MB-231 human breast cancer cells. A specific compound, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, demonstrated significant inhibitory activity against these cancer cells, highlighting the potential of piperazine derivatives in chemotherapeutic applications (Ananda Kumar et al., 2007).
Adenosine Receptor Antagonism
A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. Among them, compounds with potent inhibitory effects were identified, highlighting the importance of sulfonyl piperazine derivatives in the development of receptor-specific drugs (Borrmann et al., 2009).
Antimicrobial and Antioxidant Activities
Piperazine derivatives also demonstrate antimicrobial and antioxidant activities. For instance, compounds synthesized from 1-(1,4-benzodioxane-2-carbonyl)piperazine showed significant activity against bacterial and fungal strains, and one such compound exhibited moderate antioxidant activity, suggesting their utility in combating infections and oxidative stress (Mallesha & Mohana, 2011).
Enzyme Inhibition for Antidepressant Development
Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, involved derivatives of piperazine and demonstrated the involvement of multiple cytochrome P450 enzymes. This study underlines the role of piperazine derivatives in the metabolic pathways of drugs aimed at treating depression (Hvenegaard et al., 2012).
Anticancer Agent Development
A hybrid pharmacophore approach involving 4-aminoquinoline derived sulfonyl analogs, including piperazine derivatives, showed potent anticancer activities across various cancer types. One compound in particular displayed significant potency, indicating the potential of such derivatives in cancer treatment strategies (Solomon et al., 2019).
Properties
IUPAC Name |
1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c26-30(27,24-9-5-22-6-10-24)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(28,29)25-11-7-23-8-12-25/h1-4,14-15,22-23H,5-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZPTPFGSHGJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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